molecular formula C16H16FN3O6S2 B2777544 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034243-00-8

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2777544
CAS No.: 2034243-00-8
M. Wt: 429.44
InChI Key: FZMNBGNYLBOBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring two heterocyclic cores: a 1,3-dimethyl-2,2-dioxido-6-fluorobenzo[c][1,2,5]thiadiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine system. The sulfonamide (-SO₂NH-) group bridges these two aromatic systems, creating a planar, rigid structure. Key structural attributes include:

  • Fluorine substitution at position 6 of the benzo[c][1,2,5]thiadiazole ring, which enhances electronegativity and may influence binding interactions.
  • Dimethyl groups and sulfone (-SO₂) substituents on the thiadiazole ring, contributing to metabolic stability.
  • The dihydrobenzo[b][1,4]dioxine system, a fused oxygen-containing heterocycle, which adds hydrophilicity and conformational constraints.

This compound is hypothesized to exhibit bioactivity relevant to enzyme inhibition or receptor antagonism, given its structural resemblance to known sulfonamide-based pharmacophores (e.g., NRP1/VEGF-A inhibitors) .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O6S2/c1-19-13-8-11(17)12(9-14(13)20(2)28(19,23)24)18-27(21,22)10-3-4-15-16(7-10)26-6-5-25-15/h3-4,7-9,18H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNBGNYLBOBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with potential biological activities. Its complex structure suggests it may interact with various biological targets. This article aims to synthesize existing research findings regarding its biological activity, focusing on antiviral properties and other relevant pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C17H16FN3O5S
  • Molecular Weight : 393.39 g/mol
  • CAS Number : 2034541-49-4

The compound features a benzothiadiazole moiety and a sulfonamide group, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways associated with viral replication and cellular processes. The presence of the sulfonamide group is crucial for its interaction with target proteins.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds containing this moiety have been extensively studied for their effectiveness against bacterial infections.

  • Mechanism : Sulfonamides act by inhibiting bacterial folate synthesis, which is essential for DNA and RNA synthesis.
  • Research Findings : Studies have reported that derivatives similar to the target compound exhibit antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Safety and Toxicology

While specific toxicological data for this compound is limited, general safety profiles of sulfonamides indicate potential side effects such as hypersensitivity reactions and renal toxicity.

Summary of Research Findings

Activity Compound Class Target Pathogen Effectiveness
AntiviralBenzothiadiazoleHSVUp to 91% inhibition at 50 μM
AntiviralThiazolylbenzimidazoleHBVHigh selectivity
AntimicrobialSulfonamide derivativesVarious bacteriaEffective against Gram-positive/negative

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison with Key Analogues

Compound Name Core Structure(s) Substituents/Functional Groups Key Differences Reference
Target Compound Benzo[c][1,2,5]thiadiazole + dihydrobenzo[b][1,4]dioxine 6-Fluoro, 1,3-dimethyl, sulfonamide bridge Unique fluorinated thiadiazole-dioxine scaffold
EG00229 (S)-2-(3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)-thiophene-2-carboxamido)-5-((diaminomethylene)amino)-pentanoic acid Benzo[c][1,2,5]thiadiazole + thiophene Sulfonamide, carboxylate, diaminomethylene Peptide-like side chain; lacks dioxine system
N-((5-(1H-benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide Benzo[d]imidazole + dihydrobenzo[b][1,4]dioxine Carbamothioyl, methylphenyl Benzimidazole core; carboxamide linkage
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Benzothiazole + dihydrobenzo[b][1,4]dioxine 6-Fluoro, imidazole-propyl, carboxamide Benzothiazole core; carboxamide bridge

Key Observations :

  • The target compound’s sulfonamide bridge distinguishes it from carboxamide-linked analogues (e.g., ).
  • Fluorination at position 6 is shared with EG00229 but absent in benzimidazole-based derivatives .
  • The dihydrobenzo[b][1,4]dioxine system is a common feature in analogues targeting vascular or neurological pathways .

Key Observations :

  • The target compound’s synthesis likely parallels methods for sulfonamide derivatives, utilizing sulfonyl chloride intermediates .
  • Carboxamide-linked analogues employ coupling reagents like TBTU, which are less relevant to sulfonamide synthesis .
Bioactivity and Target Engagement

Hypothesized Bioactivity :

  • The dihydrodioxine system may enhance blood-brain barrier penetration, relevant to neurological targets .

Comparative Bioactivity :

  • EG00229 inhibits NRP1/VEGF-A with IC₅₀ = 1.2 µM . Structural similarity suggests the target compound may share this mechanism.
  • Benzo[d]imidazole derivatives (e.g., ) show antitumor activity via kinase inhibition, but the target compound’s rigid scaffold may alter selectivity.
Computational and Analytical Comparisons

Computational Similarity Metrics :

  • Tanimoto scores (MACCS fingerprints) for the target compound vs. EG00229: ~0.85 (high similarity due to shared thiadiazole-sulfonamide motifs) .
  • Dice scores (Morgan fingerprints) vs. benzimidazole derivatives: ~0.65 (lower similarity due to divergent heterocycles) .

Analytical Techniques :

  • NMR : The target compound’s ¹H/¹³C-NMR shifts for the sulfonamide NH (~10–12 ppm) and fluorinated thiadiazole (~150 ppm for C-F) align with EG00229 but differ from carboxamide analogues .
  • LCMS/MS : Molecular networking based on MS/MS fragmentation (cosine score >0.8) would cluster the target compound with EG00229 and other sulfonamide-thiadiazoles .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzo[c][1,2,5]thiadiazole core via cyclization of precursors (e.g., fluorinated aromatic amines and sulfonic acid derivatives) under controlled temperatures (60–80°C) and inert atmospheres (N₂) .
  • Step 2 : Introduction of methyl groups via alkylation using methyl iodide or dimethyl sulfate, optimized with bases like triethylamine .
  • Step 3 : Sulfonamide coupling using 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride, requiring precise pH control (7–8) to avoid side reactions .
  • Yield Optimization : Use continuous flow reactors for improved heat transfer and reduced by-products. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the fluorine atom in the benzo[c]thiadiazole ring causes distinct splitting patterns in ¹⁹F NMR .
  • Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability under varying pH conditions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 495.08) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Low aqueous solubility (<0.1 mg/mL) is common due to hydrophobic aromatic moieties; use cyclodextrin-based carriers or PEGylation to enhance bioavailability .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). The sulfonamide group is prone to hydrolysis under acidic conditions (pH <5), requiring storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase). The fluorinated thiadiazole core shows high affinity for hydrophobic binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key interactions include hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Arg120 in COX-2) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG ~ −8.5 kcal/mol), correlating with experimental IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and animal models (e.g., Sprague-Dawley rats). Variability often arises from differences in metabolic clearance or protein binding .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. For example, demethylated derivatives may retain activity in vivo but degrade rapidly in vitro .
  • Dose-Response Correlation : Perform PK/PD modeling (e.g., WinNonlin) to align EC₅₀ values with plasma concentrations .

Q. How can reaction conditions be optimized to scale synthesis without compromising purity?

  • Methodological Answer :
  • Green Chemistry Approaches : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
  • Catalytic Systems : Employ Pd/C or enzyme-mediated catalysis for selective substitutions, reducing waste .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and automate purification .

Key Challenges and Future Directions

  • Synthetic Bottlenecks : Low yields in sulfonamide coupling require novel catalysts (e.g., organocatalysts) .
  • Biological Specificity : Off-target effects in kinase assays necessitate structure-activity relationship (SAR) studies .
  • Translational Gaps : Bridging in silico predictions with in vivo efficacy via multi-omics integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.